molecular formula C12H26S2 B076572 di-n-Hexyl disulfide CAS No. 10496-15-8

di-n-Hexyl disulfide

Cat. No.: B076572
CAS No.: 10496-15-8
M. Wt: 234.5 g/mol
InChI Key: GJPDBURPGLWRPW-UHFFFAOYSA-N
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Description

. It is characterized by a sulfur-sulfur bond flanked by two hexyl groups. This compound is typically a colorless to pale yellow liquid with a distinctive garlic-like odor . di-n-Hexyl disulfide is used in various industrial applications, including as a solvent, an additive in lubricants, and in the synthesis of other chemicals.

Preparation Methods

di-n-Hexyl disulfide can be synthesized through several methods:

Industrial production typically involves large-scale oxidation of thiols or the reaction of alkyl halides with sulfur compounds under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

di-n-Hexyl disulfide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions include hexyl sulfoxide, hexyl sulfone, and hexanethiol.

Mechanism of Action

Comparison with Similar Compounds

di-n-Hexyl disulfide can be compared with other disulfides such as:

This compound is unique due to its specific chain length and its balance of hydrophobic and hydrophilic properties, making it suitable for a variety of applications in both organic synthesis and industrial processes .

Properties

IUPAC Name

1-(hexyldisulfanyl)hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26S2/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPDBURPGLWRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSSCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146872
Record name Dihexyl disulphide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10496-15-8
Record name Dihexyl disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10496-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihexyl disulfide
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Record name Dihexyl disulphide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihexyl disulphide
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Record name DIHEXYL DISULFIDE
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Synthesis routes and methods

Procedure details

1.5 mole sulfur, 6 moles of ammonia and 1.5 mole of hydrogen sulfide were charged into a 3 liter stainless steel autoclave and heated to 70° C. as 3 moles of n-hexyl chloride and 250 ml. of methanol were pumped into the vessel. After 2 hours at 70° C., the mixture was filtered free of ammonium chloride and the filtrate was distilled to give an 83.5 percent yield of di-n-hexyl disulfide, boiling point 120° - 122° C. and 1 mm. n D25 1.4864, d 425 0.9145, RD 0.341, calculated RD 0.315.
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
6 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does hexyl disulfide contribute to fuel instability?

A1: Research suggests that hexyl disulfide can undergo oxidation in the presence of tert-butyl hydroperoxide at elevated temperatures (120°C), leading to the formation of sulfonic acids. [] This process is particularly relevant in the context of middle distillate fuels, where the presence of sulfonic acids is often linked to fuel instability. The specific mechanisms and influencing factors, such as fuel composition and reaction conditions, are still under investigation.

Q2: What is the role of hexyl disulfide in the vulcanization of butadiene rubber?

A2: Hexyl disulfide, along with other cyclic disulfides, serves as a vulcanizing agent for butadiene rubber. [] Through a chemical reaction, it forms cross-links between the polymer chains, enhancing the rubber's strength, elasticity, and resistance to heat and solvents. High-resolution magic angle spinning (HRMAS) solid-state NMR spectroscopy studies have confirmed that hexyl disulfide adds directly to the carbon double bonds of butadiene rubber during the vulcanization process. []

Q3: Can you describe the structural characteristics of hexyl disulfide and its identification in natural sources?

A3: Hexyl disulfide (C12H26S2) is an organic compound with a molecular weight of 234.49 g/mol. It is characterized by a disulfide bond (S-S) connecting two hexyl groups. This compound has been identified as a significant component (9.47% of total volatile compounds) in the volatile oil extracted from Patrinia villosa Juss through steam distillation and analyzed using gas chromatography-mass spectrometry (GC/MS). []

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